![molecular formula C17H14N2O3S B15282428 (2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid is an organic compound with a complex structure that includes benzoylamino and carbothioyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with thiourea to form benzoylthiourea. This intermediate is then reacted with 3-aminophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid: shares similarities with other compounds containing benzoylamino and carbothioyl groups.
Benzoylthiourea: An intermediate in the synthesis of the target compound.
3-Aminophenylacetic acid: Another precursor used in the synthesis.
Uniqueness
The uniqueness of (2E)-3-(3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C17H14N2O3S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(E)-3-[3-(benzoylcarbamothioylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-15(21)10-9-12-5-4-8-14(11-12)18-17(23)19-16(22)13-6-2-1-3-7-13/h1-11H,(H,20,21)(H2,18,19,22,23)/b10-9+ |
InChIキー |
BOJDXDXDXUGOJW-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


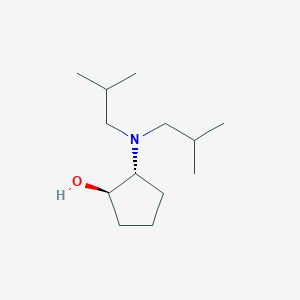
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)
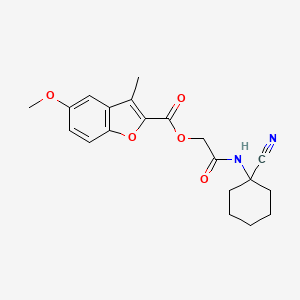
![6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282373.png)
![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15282387.png)
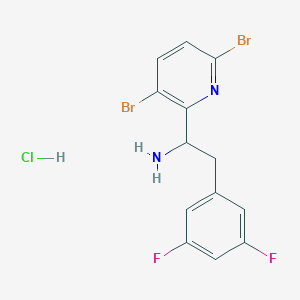
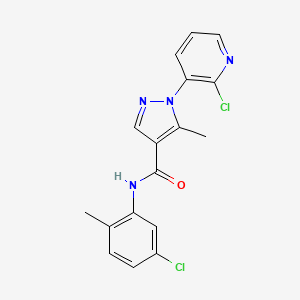
![2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B15282401.png)
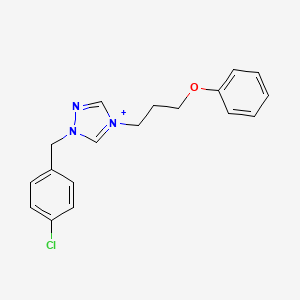

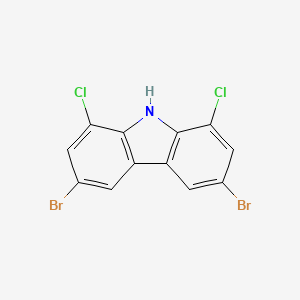
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
